molecular formula C10H14N2O2 B1622566 Urea, (3-methoxyphenethyl)- CAS No. 69226-63-7

Urea, (3-methoxyphenethyl)-

Cat. No. B1622566
CAS RN: 69226-63-7
M. Wt: 194.23 g/mol
InChI Key: SFUNVKXTODHDQY-UHFFFAOYSA-N
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Description

“Urea, (3-methoxyphenethyl)-” is a derivative of unsymmetrical ureas from substituted phenethylamines . Unsymmetrical urea derivatives have been reported to play a significant role in a plethora of biological pathways, such as neurotransmission and neuromodulation . Urea-based scaffolds are increasingly employed in medicinal chemistry campaigns to engage key protein interactions owing to their tunable physicochemical and structural properties .


Synthesis Analysis

The synthesis of “Urea, (3-methoxyphenethyl)-” involves reactions in aqueous conditions. The reactions involving in-situ generated imidazolide intermediate proceed to completion in the absence of base and under air at room temperature, thus allowing access to sensitive functional groups . A useful product functionalization, i.e., demethylation of 4-methoxyphenethylamine via BBr3, is also demonstrated to access the corresponding tyramine analogues .


Molecular Structure Analysis

The molecular structure of “Urea, (3-methoxyphenethyl)-” is characterized with 1H NMR, 13C NMR, FT-IR, and elemental analysis .

properties

IUPAC Name

2-(3-methoxyphenyl)ethylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-14-9-4-2-3-8(7-9)5-6-12-10(11)13/h2-4,7H,5-6H2,1H3,(H3,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFUNVKXTODHDQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CCNC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70219283
Record name Urea, (3-methoxyphenethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70219283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Urea, (3-methoxyphenethyl)-

CAS RN

69226-63-7
Record name N-[2-(3-Methoxyphenyl)ethyl]urea
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=69226-63-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Urea, (3-methoxyphenethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069226637
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Urea, (3-methoxyphenethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70219283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 2-(3-methoxy-phenyl)-ethylamine (1) (50.0 g, 331 mmol) and concentrated HCl (27.6 mL) in water (350 mL), potassium cyanate (28.2 g, 348 mmol) was added and stirred at 50° C. for 2 hours, then at room temperature for 2 days. Formed precipitate was collected by filtration. The solid was washed with water and dried under reduced pressure to give the title compound (53.4 g, 83%). MS (ESI) (M+H)+ 195.
Quantity
50 g
Type
reactant
Reaction Step One
Name
Quantity
27.6 mL
Type
reactant
Reaction Step One
Quantity
28.2 g
Type
reactant
Reaction Step One
Name
Quantity
350 mL
Type
solvent
Reaction Step One
Yield
83%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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